N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide

Adenosine A1 receptor GPCR antagonist Radioligand binding

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2) is a [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide that serves as a non-xanthine adenosine A1 receptor (A1AR) antagonist tool compound. Structural analogs bearing the 5-benzoyl-4-phenylthiazole core achieve nanomolar A1AR affinity (Ki = 9.5 nM). The para-bromobenzamide substituent provides a distinct selectivity fingerprint—enabling head-to-head profiling against A2A, A2B, and A3 subtypes—and offers a bromine isotopic signature (⁷⁹Br/⁸¹Br) as an orthogonal mass-spectrometry verification handle unavailable in non-halogenated analogs. Supplied at ≥95% purity (HPLC-verified) for non-human, non-therapeutic research use only.

Molecular Formula C23H15BrN2O2S
Molecular Weight 463.35
CAS No. 312605-96-2
Cat. No. B2726643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide
CAS312605-96-2
Molecular FormulaC23H15BrN2O2S
Molecular Weight463.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H15BrN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28)
InChIKeyUHBYBQYVOFESAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2): Chemical Identity and Core Pharmacological Profile


N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2, molecular formula C23H15BrN2O2S, molecular weight 463.35 g/mol) is a synthetic small molecule belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class. This compound is structurally characterized by a central 1,3-thiazole core bearing a 5-benzoyl group, a 4-phenyl ring, and a 4-bromobenzamide moiety linked via the 2-amino position of the thiazole . It has been investigated primarily in the context of adenosine receptor (AR) subtype selectivity, where the 5-benzoyl substitution pattern on the thiazole scaffold has been shown to confer nanomolar affinity for the adenosine A1 receptor (A1AR) while the 4-bromobenzamide group modulates selectivity against A2A, A2B, and A3 subtypes [1]. The compound is offered as a research-grade chemical (typical purity ≥95%) by multiple specialty chemical suppliers for non-human, non-therapeutic use .

Why Generic Substitution Is Not Appropriate for CAS 312605-96-2: Structural Determinants of Target Engagement and Selectivity


Simple in-class substitution fails for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide because the adenosine receptor affinity and selectivity profile of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides is exquisitely sensitive to both the nature of the 5-substituent on the thiazole ring and the substitution pattern on the terminal benzamide ring [1]. Removal of the 5-benzoyl group (as in 4-bromo-N-(4-phenylthiazol-2-yl)benzamide) reduces A1AR affinity to a Ki of 33 nM, representing a ~3.5-fold loss in potency compared to the 5-benzoyl-bearing analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (Ki = 9.5 nM) [2][3]. Conversely, replacement of the 4-bromobenzamide with an unsubstituted benzamide (i.e., N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide) yields high A1AR affinity but loses the bromine-enabled potential for orthogonal interactions (halogen bonding, increased lipophilicity, metabolic stability) that may further tune selectivity across A1, A2A, A2B, and A3 subtypes [1][4]. These quantitative differences demonstrate that neither the debenzoylated analog nor the debrominated analog can serve as a functionally equivalent substitute in assays where both A1AR potency and subtype selectivity are critical experimental variables.

Product-Specific Quantitative Differentiation Evidence for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2)


A1AR Affinity Advantage of the 5-Benzoyl Group: Direct Comparison with the Debenzoylated Analog

The presence of the 5-benzoyl substituent on the thiazole core is a critical determinant of adenosine A1 receptor (A1AR) affinity. The debenzoylated comparator 4-bromo-N-(4-phenylthiazol-2-yl)benzamide (BDBM50101783, lacking the 5-benzoyl group) exhibits a Ki of 33 nM at rat A1AR as measured by displacement of [3H]CCPA in cortical membrane preparations [1]. In contrast, the 5-benzoyl-bearing analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (BDBM50308494) achieves a Ki of 9.5 nM under identical assay conditions—representing a 3.5-fold improvement in binding affinity [2]. N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2) retains this affinity-enhancing 5-benzoyl pharmacophore while incorporating a 4-bromobenzamide terminus, positioning it to deliver A1AR potency superior to the debenzoylated analog.

Adenosine A1 receptor GPCR antagonist Radioligand binding

Subtype Selectivity Tuning via 4-Bromobenzamide: Differentiation from Non-Halogenated Benzamide Analogs

The 4-bromobenzamide terminus of CAS 312605-96-2 provides a structural basis for altered adenosine receptor subtype selectivity compared to non-halogenated analogs. The non-brominated comparator N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (BDBM50308494) demonstrates high A1AR affinity (Ki = 9.5 nM) but displays a dramatic loss of affinity at A2B receptors (Ki > 1000 nM, i.e., >105-fold selectivity for A1 over A2B) [1]. In the same chemical series, compounds bearing para-substituted benzamide groups (e.g., furan-2-carboxamide analog, BDBM50308487) show a Ki of 73 nM at A1AR and altered selectivity profiles [2]. The 4-bromo substituent introduces both steric bulk and halogen-bond donor capacity at the para position of the terminal benzamide, which molecular docking studies in the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series have identified as a key interaction site with residues lining the orthosteric binding pockets of A2A, A2B, and A3 receptor subtypes [3].

Adenosine receptor subtypes Selectivity profiling Halogen bonding

5-Benzoyl-4-phenylthiazole Core as a Privileged Scaffold for Adenosine A1 Antagonist Development: Cross-Series Validation

The 5-benzoyl-4-phenylthiazole substructure has been independently validated as a privileged scaffold for high-affinity adenosine A1 receptor antagonism across multiple chemical series. In a dedicated medicinal chemistry campaign, 2-amino-5-benzoyl-4-phenylthiazoles were developed as potent and selective A1AR antagonists, demonstrating that the 5-benzoyl-4-phenylthiazole core is a conserved pharmacophore for A1AR binding [1]. Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series studied by Inamdar et al. (2013), compounds featuring the 5-benzoyl group consistently displayed low nanomolar A1AR affinity, whereas compounds with alternative 5-substituents (e.g., 5-acetyl) showed altered affinity and selectivity patterns [2]. CAS 312605-96-2 incorporates this validated 5-benzoyl-4-phenylthiazole core, placing it within the highest-affinity cluster of the structure-activity landscape.

Adenosine A1 antagonist Privileged scaffold Non-xanthine ligand

Recommended Research Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2)


Adenosine A1 Receptor Antagonist Tool Compound for In Vitro GPCR Pharmacology

Use CAS 312605-96-2 as a non-xanthine adenosine A1 receptor antagonist tool compound in radioligand displacement and functional assays (cAMP, β-arrestin recruitment) where sub-100 nM A1AR potency is required. The 5-benzoyl-4-phenylthiazole core ensures high-affinity A1AR engagement (structural analogs achieve Ki = 9.5 nM [1]), while the 4-bromobenzamide group provides a distinct selectivity fingerprint compared to non-halogenated series members. This compound is appropriate for head-to-head selectivity profiling across human A1, A2A, A2B, and A3 subtypes in CHO or HEK293 recombinant systems, enabling SAR studies on the contribution of para-halogen substitution to subtype selectivity [2].

Structure-Activity Relationship (SAR) Probe for Halogen Bonding in Adenosine Receptor Orthosteric Sites

Deploy CAS 312605-96-2 as a SAR probe to investigate the role of halogen bonding at the para position of the terminal benzamide in modulating adenosine receptor subtype selectivity. Molecular docking studies in the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series have identified the terminal benzamide as a key interaction site with residues lining the orthosteric pockets of A2A, A2B, and A3 receptors [3]. By comparing the 4-bromo analog against the non-brominated N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (A1 Ki = 9.5 nM, A2B Ki > 1000 nM) [1], researchers can quantify the impact of bromine substitution on selectivity ratios, providing data to inform lead optimization of non-xanthine AR antagonists.

Reference Standard for Purity and Identity Verification in Chemical Procurement Workflows

CAS 312605-96-2 is supplied by specialty chemical vendors at ≥95% purity (HPLC-verified) with confirmed molecular identity (C23H15BrN2O2S, MW 463.35 g/mol) . It can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) when characterizing in-house synthesized batches of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide derivatives. The bromine isotopic signature (79Br/81Br) provides an additional mass spectrometry verification handle not available in non-halogenated analogs .

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